molecular formula C24H19F2NO4 B557923 Fmoc-Phe(3,5-F2)-OH CAS No. 205526-24-5

Fmoc-Phe(3,5-F2)-OH

Cat. No.: B557923
CAS No.: 205526-24-5
M. Wt: 423.4 g/mol
InChI Key: UYEQBZISDRNPFC-QFIPXVFZSA-N
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Description

Fmoc-Phe(3,5-F2)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with fluorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(3,5-F2)-OH typically involves the following steps:

    Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring of phenylalanine.

    Fmoc Protection: The amino group of the fluorinated phenylalanine is protected using the Fmoc group.

The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for the fluorination step. The Fmoc protection is usually carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Fmoc-Phe(3,5-F2)-OH can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: The compound can be reduced, although this is less common due to the stability of the fluorinated phenyl ring.

    Substitution: The fluorine atoms can be substituted under specific conditions, although they are generally stable.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

Chemistry

Fmoc-Phe(3,5-F2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis, allowing for the stepwise addition of amino acids.

Biology

In biological research, this compound is used to study protein structure and function. The fluorinated phenyl ring can provide insights into protein-ligand interactions and protein folding.

Medicine

The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. The fluorine atoms can enhance the stability and bioavailability of the peptides.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and materials science.

Mechanism of Action

The mechanism of action of Fmoc-Phe(3,5-F2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of peptide chains. The fluorinated phenyl ring can interact with various molecular targets, influencing the structure and function of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-OH: The non-fluorinated version of Fmoc-Phe(3,5-F2)-OH.

    Fmoc-Tyr(3,5-F2)-OH: A fluorinated derivative of tyrosine.

    Fmoc-Trp(3,5-F2)-OH: A fluorinated derivative of tryptophan.

Uniqueness

This compound is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This fluorination can enhance the stability, bioavailability, and overall properties of the peptides synthesized using this compound, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEQBZISDRNPFC-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378939
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-24-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Phe(3,5-F2)-OH
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